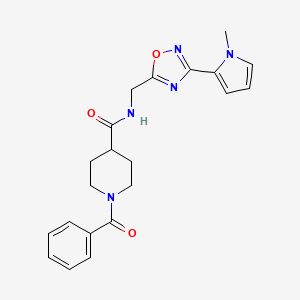![molecular formula C17H14N4 B2407903 4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 261729-55-9](/img/structure/B2407903.png)
4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been studied for their DNA intercalation activities as potential anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Applications De Recherche Scientifique
Anticancer Activity
Triazoloquinoxaline derivatives have shown promising anticancer activities . They have demonstrated better antitumor activities against certain types of cancer cells than some existing treatments .
Antimicrobial Activity
Triazole compounds, which include triazoloquinoxaline derivatives, have been found to have antimicrobial properties . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Analgesic and Anti-inflammatory Activity
Triazolothiadiazine derivatives, which are structurally similar to triazoloquinoxaline, have been found to have analgesic and anti-inflammatory activities . This suggests that triazoloquinoxaline derivatives may also have potential in this area.
Antioxidant Activity
Triazolothiadiazine derivatives have also been found to have antioxidant activities . Given the structural similarities, triazoloquinoxaline derivatives may also exhibit antioxidant properties.
Antiviral Activity
Triazole compounds have shown antiviral activities . This suggests that triazoloquinoxaline derivatives could potentially be used in the development of antiviral drugs.
Enzyme Inhibition
Triazolothiadiazine derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that triazoloquinoxaline derivatives may also have potential as enzyme inhibitors.
Antitubercular Agents
Triazolothiadiazine derivatives have been found to have antitubercular activities . Given the structural similarities, triazoloquinoxaline derivatives may also have potential as antitubercular agents.
Treatment of Metabolic Disorders
Fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5, have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes . Triazoloquinoxaline derivatives could potentially interact with these targets.
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline is the A2B receptor . This receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand . The A2B receptor subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine .
Mode of Action
4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline acts as an antagonist of the A2B receptor . It binds to the receptor, preventing its activation by adenosine. This compound also exhibits DNA intercalation activities , which means it can insert itself between the base pairs of the DNA helix .
Biochemical Pathways
The antagonism of the A2B receptor by 4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline can affect various biochemical pathways. For instance, A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . Therefore, the antagonism of these receptors can potentially affect angiogenesis, a major mechanism for tumor growth regulation .
Result of Action
The antagonism of the A2B receptor and the DNA intercalation activity of 4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline can lead to anticancer activity . For instance, it has been found to exhibit cytotoxic activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7 .
Propriétés
IUPAC Name |
4-benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c1-12-19-20-17-15(11-13-7-3-2-4-8-13)18-14-9-5-6-10-16(14)21(12)17/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAANJBJJOFUKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dioxalate](/img/structure/B2407820.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2407822.png)
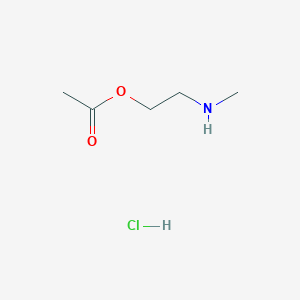
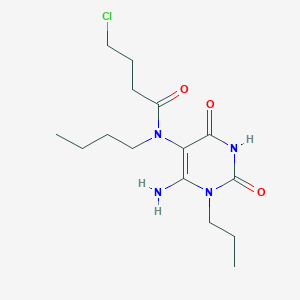
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2407826.png)
![Methyl 7-methyl-2-(methylthio)-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2407827.png)
![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2407831.png)
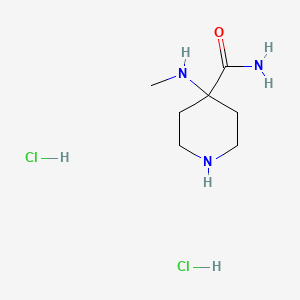
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2407835.png)
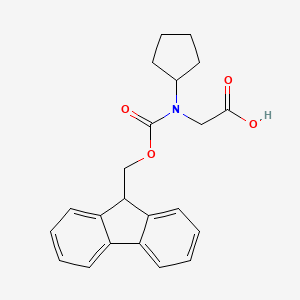
![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2407838.png)

![4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide](/img/structure/B2407841.png)
